(2-Amino-1,2-dicyanoethenyl)carbamyl isocyanate
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Overview
Description
(2-Amino-1,2-dicyanoethenyl)carbamyl isocyanate is a chemical compound with the molecular formula C₆H₃N₅O₂ This compound is characterized by the presence of both amino and isocyanate functional groups, making it a versatile molecule in various chemical reactions and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-1,2-dicyanoethenyl)carbamyl isocyanate can be achieved through various methods. One common approach involves the reaction of (2-amino-1,2-dicyanovinyl)formimidate with an alkoxyamine, followed by cyclization in the presence of a base . This method yields high purity products and can be performed under mild conditions.
Industrial Production Methods
Industrial production of isocyanates, including this compound, often involves the phosgene process. due to the toxicity of phosgene, alternative non-phosgene methods are being developed. These methods include the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, followed by thermal decomposition of the resulting carbamate .
Chemical Reactions Analysis
Types of Reactions
(2-Amino-1,2-dicyanoethenyl)carbamyl isocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: The isocyanate group can participate in substitution reactions with nucleophiles, leading to the formation of ureas and carbamates.
Common Reagents and Conditions
Common reagents used in these reactions include dimethyl carbonate, carbon monoxide, and various bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Reaction conditions typically involve mild temperatures and pressures to ensure high yields and purity .
Major Products Formed
Major products formed from these reactions include ureas, carbamates, and various substituted derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals .
Scientific Research Applications
(2-Amino-1,2-dicyanoethenyl)carbamyl isocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, coatings, and adhesives
Mechanism of Action
The mechanism of action of (2-Amino-1,2-dicyanoethenyl)carbamyl isocyanate involves its reactivity with nucleophiles, leading to the formation of stable carbamate and urea linkages. These reactions are facilitated by the presence of the isocyanate group, which acts as an electrophile, attracting nucleophiles such as amines and alcohols . The molecular targets and pathways involved include various enzymes and proteins that interact with the compound, leading to modifications and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(Z)-N-(2-amino-1,2-dicyanovinyl)formamide: Similar in structure but differs in the functional groups attached to the dicyanoethenyl moiety.
2-Methoxyphenyl isocyanate: Another isocyanate compound with different reactivity and applications.
Pinane-based 2-amino-1,3-diols: Compounds with similar amino and hydroxyl functionalities but different structural frameworks.
Uniqueness
(2-Amino-1,2-dicyanoethenyl)carbamyl isocyanate is unique due to its combination of amino, dicyanoethenyl, and isocyanate groups, which confer distinct reactivity and versatility in various chemical reactions. This uniqueness makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
828294-90-2 |
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Molecular Formula |
C6H3N5O2 |
Molecular Weight |
177.12 g/mol |
IUPAC Name |
1-(2-amino-1,2-dicyanoethenyl)-3-(oxomethylidene)urea |
InChI |
InChI=1S/C6H3N5O2/c7-1-4(9)5(2-8)11-6(13)10-3-12/h9H2,(H,11,13) |
InChI Key |
BHNYUIQXXQMAEX-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C(=C(C#N)NC(=O)N=C=O)N |
Origin of Product |
United States |
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